molecular formula C24H29N7O2 B13426880 Palbociclib Impurity A

Palbociclib Impurity A

Cat. No.: B13426880
M. Wt: 447.5 g/mol
InChI Key: DVDIOHQSNHRQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib Impurity A is a process-related impurity found in the drug Palbociclib, which is a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. The identification and characterization of impurities in pharmaceutical compounds are crucial to ensure the safety and efficacy of the drug. This compound is one of the eight potential impurities identified during the synthesis and production of Palbociclib .

Preparation Methods

The preparation of Palbociclib Impurity A involves the use of Palbociclib and a formate solvent. The process includes adding Palbociclib to the formate solvent and heating the mixture to induce a reaction. This method is simple, requires minimal equipment, and results in high product purity. The preparation method is significant for qualitative and quantitative research and detection of this compound .

Chemical Reactions Analysis

Palbociclib Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine. The major products formed from these reactions are derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one structure .

Scientific Research Applications

Palbociclib Impurity A is primarily used in the pharmaceutical industry for the quality control of Palbociclib. It is essential for ensuring the purity and safety of the drug. Additionally, the impurity is used in research to study the stability and degradation pathways of Palbociclib. Understanding the formation and behavior of impurities helps in improving the manufacturing process and developing more stable formulations .

Mechanism of Action

The mechanism of action of Palbociclib Impurity A is not well-documented, as it is primarily a byproduct of the synthesis of Palbociclib. Palbociclib itself works by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression. By inhibiting these kinases, Palbociclib induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation .

Comparison with Similar Compounds

Palbociclib Impurity A can be compared with other impurities found in Palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one . These impurities share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure but differ in their substituents, which can affect their chemical properties and behavior during the synthesis and degradation of Palbociclib.

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(3-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H29N7O2/c1-15-18-14-27-24(28-21-19(8-5-9-26-21)30-12-10-25-11-13-30)29-22(18)31(17-6-3-4-7-17)23(33)20(15)16(2)32/h5,8-9,14,17,25H,3-4,6-7,10-13H2,1-2H3,(H,26,27,28,29)

InChI Key

DVDIOHQSNHRQAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=C(C=CC=N3)N4CCNCC4)C5CCCC5)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.